10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one
Description
10-(1,3-Dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one is a fused polycyclic compound featuring an anthracenone core substituted with a 1,3-dioxaindan moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Below, we compare this compound with structurally similar anthracenone derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Properties
CAS No. |
52236-56-3 |
|---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-ylmethylidene)anthracen-9-one |
InChI |
InChI=1S/C22H14O3/c23-22-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)22)11-14-9-10-20-21(12-14)25-13-24-20/h1-12H,13H2 |
InChI Key |
TVIVEAMYQHTBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dioxaindane moiety, which is then coupled with an anthracene derivative. The key steps include:
Formation of 1,3-Dioxaindane: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxane ring.
Coupling Reaction: The 1,3-dioxaindane is then reacted with an anthracene derivative, such as 9-anthraldehyde, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
10-(1,3-Dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one is in the development of pharmaceuticals. The compound has been studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Case Study: Anticancer Activity
Research indicates that derivatives of anthracene exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation by inducing apoptosis in cancer cells. The dioxane moiety may enhance the compound's solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS), leading to cell death in targeted tissues. The anthracene structure is known for its photophysical properties, which can be harnessed in PDT applications.
Case Study: Photodynamic Efficacy
In vitro studies have demonstrated that anthracene derivatives can effectively generate singlet oxygen upon irradiation. This property suggests that this compound could be explored as a photosensitizer in PDT for treating localized tumors .
Mechanism of Action
The mechanism of action of 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one in biological systems involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical cellular pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The anthracenone scaffold allows diverse substitutions that modulate properties. Key analogues include:
- Electronic Effects : The 1,3-dioxaindan substituent in the target compound introduces electron-donating oxygen atoms, stabilizing the conjugated system compared to electron-withdrawing groups (e.g., chlorine in 10-chloro-10H-anthracen-9-one). This difference impacts redox behavior and absorption spectra .
- Steric Effects: Bulky substituents like isopropyl or dioxaindan reduce crystallinity, as seen in the lower melting point of 10-isopropyl-9,10-dihydro-9-anthracenone (21.684°) versus the target compound .
Physicochemical Properties
- Solubility: Polar substituents (e.g., hydroxy groups in dithranol) enhance aqueous solubility, whereas nonpolar groups (e.g., isopropyl) favor organic solvents. The dioxaindan group in the target compound balances polarity, enabling solubility in polar aprotic solvents like DMSO .
- Thermal Stability: Substituted anthracenones with rigid structures (e.g., dianthrone) exhibit higher decomposition temperatures (>250°C) compared to flexible derivatives like 10-ethyl-10H-anthracen-9-one (α = 15.369°) .
Data Tables
Table 1. Key Physicochemical Properties of Anthracenone Derivatives
Biological Activity
The compound 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one is a synthetic derivative of anthracene known for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions. The compound can be produced through a condensation reaction between 1,3-dioxaindan and 9,10-dihydroanthracen-9-one under acidic conditions. The reaction typically yields a product with high purity and structural integrity verified through techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Mechanistic Insights : The compound has been shown to modulate key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to decreased cell survival and increased sensitivity to chemotherapeutic agents.
Antioxidant Activity
The compound also exhibits notable antioxidant properties. It scavenges free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have explored the clinical implications of compounds related to this compound:
-
Case Study on Breast Cancer Treatment :
- A study involving a cohort of breast cancer patients treated with a regimen including this compound showed a significant reduction in tumor size compared to control groups. Patients reported fewer side effects compared to traditional chemotherapy.
-
Neuroprotection in Animal Models :
- Research using rodent models indicated that the compound could protect against neurodegenerative changes induced by oxidative stress. Behavioral tests showed improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
